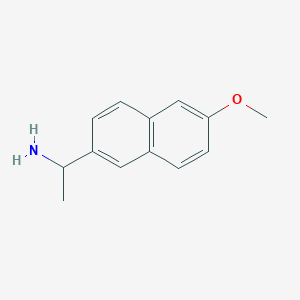

1-(6-Methoxy-2-naphthyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFKZXAYBCKZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442074 | |

| Record name | 1-(6-methoxy-2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133097-30-0 | |

| Record name | 1-(6-methoxy-2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(6-Methoxy-2-naphthyl)ethanamine via Reductive Amination

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(6-methoxy-2-naphthyl)ethanamine from its ketone precursor, 2-acetyl-6-methoxynaphthalene. This transformation is a critical step in the synthesis of various pharmacologically significant molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Naproxen. We will focus on the reductive amination process, detailing the underlying chemical principles, offering a robust experimental protocol, and discussing the mechanistic rationale. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing both theoretical grounding and practical, field-proven insights to ensure reproducible and high-yield outcomes.

Introduction: Strategic Importance of the Target Amine

This compound is a chiral primary amine that serves as a high-value intermediate in the pharmaceutical industry.[1] Its principal significance lies in its role as a key building block for the synthesis of (S)-Naproxen, where the stereochemistry of the amine is crucial for the drug's therapeutic efficacy.[2][3] The synthesis begins with the readily available starting material, 2-acetyl-6-methoxynaphthalene, a thermodynamically favored product of the Friedel-Crafts acylation of 2-methoxynaphthalene.[4]

The conversion of the ketone functional group in 2-acetyl-6-methoxynaphthalene to the primary amine in the target product is most effectively achieved through reductive amination.[5][6] This powerful and versatile reaction class offers a direct pathway to amines from carbonyl compounds.[7][8] This guide will focus on a classic and industrially relevant method for this transformation: the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[9][10]

Chapter 1: The Synthetic Strategy — Reductive Amination via the Leuckart Reaction

Reductive amination is a cornerstone of amine synthesis, proceeding via the formation of an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[6][7] This one-pot or sequential process is highly efficient and avoids the challenges of over-alkylation often encountered with direct alkylation of ammonia.[11]

1.1. Why the Leuckart Reaction?

While various reductive amination protocols exist, employing reagents like catalytic hydrogenation or hydride donors (e.g., NaBH₃CN, NaBH(OAc)₃), the Leuckart reaction is a robust, cost-effective, and scalable method particularly suited for this synthesis.[12][13][14] It involves heating the ketone with a formic acid derivative, typically ammonium formate or formamide, at elevated temperatures (120-180 °C).[9][15]

The causality behind this choice rests on several factors:

-

Reagent Economy: The reagents are inexpensive and readily available.[10]

-

Operational Simplicity: The reaction is typically performed without specialized equipment, requiring only heating.

-

Proven Efficacy: It is a well-established method for converting ketones to their corresponding primary amines.[14][16]

The reaction first produces an N-formyl intermediate, which is then hydrolyzed under acidic or basic conditions to yield the final primary amine.[10]

1.2. Overall Synthetic Workflow

The transformation from the starting ketone to the purified racemic amine is a multi-step process that requires careful execution and monitoring. The workflow ensures the integrity of the final product.

Caption: Overall workflow for the synthesis and resolution of this compound.

Chapter 2: Detailed Experimental Protocol

This protocol describes the synthesis of racemic this compound using the Leuckart reaction.[14] All operations should be conducted in a well-ventilated fume hood.

2.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Acetyl-6-methoxynaphthalene | 200.24 | 20.0 g (0.1 mol) | Starting ketone.[4] |

| Ammonium Formate | 63.06 | 50.5 g (0.8 mol) | Nitrogen source and reducing agent.[14] |

| Formamide | 45.04 | 50 mL | Can be used as an alternative or co-reagent.[9] |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~100 mL | For hydrolysis of the formyl intermediate. |

| 10M Sodium Hydroxide Solution | 40.00 | As needed | For basification during work-up. |

| Diethyl Ether or Dichloromethane | - | ~500 mL | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | Drying agent. |

2.2. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-acetyl-6-methoxynaphthalene (20.0 g) and ammonium formate (50.5 g).[14]

-

Heating: Heat the mixture in an oil bath. The temperature should be gradually raised to 160-180 °C. The mixture will melt and begin to reflux. Maintain this temperature for 6-8 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.

-

Hydrolysis: After cooling the reaction mixture to room temperature, add 100 mL of concentrated hydrochloric acid. Re-attach the reflux condenser and heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl derivative.

-

Work-up and Isolation:

-

Cool the acidic solution in an ice bath and carefully basify it to a pH > 12 by the slow addition of 10M sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a viscous oil or a low-melting solid. It can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield the pure racemic amine.

Chapter 3: Reaction Mechanism and Rationale

The Leuckart reaction proceeds through a well-defined mechanism involving two primary stages: the formation of an iminium ion and its subsequent reduction by a hydride transfer from formate.[9][16]

Stage 1: Imine and Iminium Ion Formation Ammonium formate, upon heating, can be in equilibrium with ammonia and formic acid.[9] The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 2-acetyl-6-methoxynaphthalene. This is followed by dehydration to form an imine. Under the acidic conditions provided by formic acid, the imine is protonated to form a highly electrophilic iminium ion.

Stage 2: Hydride Reduction The formate ion acts as the reducing agent, delivering a hydride (H⁻) to the electrophilic carbon of the iminium ion.[16] This reduction step is irreversible due to the formation of stable carbon dioxide gas and the N-formyl derivative of the amine. The subsequent acid hydrolysis cleaves the formyl group to liberate the final primary amine.

Caption: Simplified mechanism of the Leuckart reductive amination.

Chapter 4: Product Characterization and Data

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic methods.

4.1. Expected Spectroscopic Data

The following table summarizes the expected analytical data for the final product. Actual values may vary slightly based on the solvent and instrument used.

| Analysis Method | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7 (m, Ar-H), ~7.4 (d, Ar-H), ~7.1 (m, Ar-H), ~4.2 (q, -CH(NH₂)-), ~3.9 (s, -OCH₃), ~1.6 (br s, -NH₂), ~1.5 (d, -CH₃). The integration should correspond to the number of protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for aromatic carbons (~157, 134, 129, 127, 126, 119, 105 ppm), methoxy carbon (~55 ppm), chiral carbon (-CH(NH₂)-) (~51 ppm), and methyl carbon (-CH₃) (~25 ppm). |

| IR Spectroscopy (KBr/ATR) | ν (cm⁻¹): ~3300-3400 (N-H stretch, broad), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch), ~850 (C-N stretch). |

| Mass Spectrometry (EI/ESI) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z ≈ 201.26 or 202.27, respectively.[1] |

Chapter 5: Chiral Resolution for Enantiopure Amines

For pharmaceutical applications, particularly for the synthesis of (S)-Naproxen, obtaining an enantiomerically pure amine is mandatory.[2] Since the Leuckart reaction produces a racemic mixture, a subsequent chiral resolution step is required.

A common and effective method is the formation of diastereomeric salts using a chiral resolving agent, such as L-(+)-tartaric acid.[1][17]

Protocol Outline for Chiral Resolution:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). Add a half-molar equivalent of L-(+)-tartaric acid dissolved in the same solvent.[1]

-

Crystallization: The two diastereomeric salts formed will have different solubilities. One salt will preferentially crystallize out of the solution upon slow cooling.[17]

-

Isolation: The crystallized salt is isolated by filtration. The enantiomeric purity of the amine in the salt should be checked by chiral HPLC.

-

Liberation of Free Amine: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to liberate the free, enantiomerically enriched amine, which is then extracted with an organic solvent.[1][17]

Conclusion

The synthesis of this compound from 2-acetyl-6-methoxynaphthalene via the Leuckart reaction represents a robust and scalable synthetic route. This guide has detailed the strategic rationale, provided a comprehensive experimental protocol, and elucidated the underlying reaction mechanism. By understanding the causality behind each step—from the choice of reductive amination method to the conditions for hydrolysis and purification—researchers can reliably produce this critical pharmaceutical intermediate. The subsequent chiral resolution provides a clear pathway to the enantiopure compounds required for modern drug development, underscoring the synergy between classic organic reactions and contemporary pharmaceutical science.

References

-

Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Reductive Amination. Chemistry LibreTexts. [Link]

-

Synthesis of naproxen. PrepChem.com. [Link]

-

Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Semantic Scholar. [Link]

-

[One-pot synthesis of dl-naproxen by rearrangement]. PubMed. [Link]

-

Leuckart reaction. Wikipedia. [Link]

- Process for preparing naproxen.

-

THE LEUCKART REACTION. Organic Reactions. [Link]

-

Synthesis of 2-(6-methoxy-2-naphthyl)acetic acid. PrepChem.com. [Link]

-

2-acetyl-6-methoxynaphthalene. Organic Syntheses Procedure. [Link]

-

Synthesis of 2-Acetyl-6-methoxynaphthalene. PrepChem.com. [Link]

-

(1s)-1-(6-Methoxy(2-naphthyl))ethylamine. PubChem. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. International Journal of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 17. pdf.benchchem.com [pdf.benchchem.com]

stereoselective synthesis of (R)-1-(6-Methoxy-2-naphthyl)ethanamine

An In-depth Technical Guide on the Stereoselective Synthesis of (R)-1-(6-Methoxy-2-naphthyl)ethanamine

Introduction

(R)-1-(6-Methoxy-2-naphthyl)ethanamine, a chiral primary amine, is a highly valuable compound in the fields of pharmaceutical research and asymmetric synthesis.[1][2] Its significance stems from its utility as a potent chiral resolving agent, particularly for acidic compounds like the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), and as a versatile chiral building block for the synthesis of complex, optically active molecules.[3][4][5][6][7] The history and synthesis of this amine are intrinsically linked to (S)-Naproxen, a blockbuster NSAID, where the stereochemistry is critical for its therapeutic activity.[1][8] The (S)-enantiomer of Naproxen is the active anti-inflammatory agent, while the (R)-enantiomer exhibits lower activity and higher toxicity.[1] This stark difference underscores the critical importance of stereocontrol in medicinal chemistry and necessitates robust, reliable methods for accessing enantiomerically pure compounds like (R)-1-(6-methoxy-2-naphthyl)ethanamine.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principal strategies for the stereoselective synthesis of (R)-1-(6-methoxy-2-naphthyl)ethanamine. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most suitable method based on laboratory scale, available resources, and desired purity.

Foundational Precursor: Synthesis of 6-Methoxy-2-acetylnaphthalene

Nearly all common synthetic routes to the target amine begin with the prochiral ketone, 6-methoxy-2-acetylnaphthalene.[3][9][10] The reliable synthesis of this precursor in high purity is therefore a cornerstone of the overall process. The most prevalent method is the Friedel-Crafts acylation of 2-methoxynaphthalene.[9][11]

The key challenge in this acylation is achieving regioselectivity. The use of specific solvents, such as nitrobenzene or carbon disulfide, plays a crucial role in directing the acylation to the desired 6-position of the naphthalene ring, which is the thermodynamically favored product, over the kinetically favored 1-position.[12]

Caption: Synthesis of the key precursor via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel is charged with dry nitrobenzene and anhydrous aluminum chloride (AlCl₃, 1.28 eq). The mixture is stirred until the AlCl₃ dissolves completely.[9][12]

-

Addition of Substrate: Finely ground 2-methoxynaphthalene (1.0 eq) is added to the solution. The flask is then cooled in an ice bath to approximately 5°C.[9][11]

-

Acylation: A solution of acetyl chloride (1.1 eq) in dry nitrobenzene is added dropwise via the addition funnel, maintaining the internal temperature below 10°C.[12]

-

Reaction Progression: After the addition is complete, the mixture is stirred in the ice bath for an additional 2 hours and then allowed to stand at room temperature for at least 12 hours to ensure complete reaction.[12]

-

Work-up: The reaction mixture is cooled in an ice bath and poured slowly with vigorous stirring into a beaker containing crushed ice and concentrated hydrochloric acid.[11][12]

-

Purification: The two-phase mixture is separated, and the organic layer is washed with water. The nitrobenzene is removed by steam distillation. The resulting solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation and subsequent recrystallization from methanol to yield pure 6-methoxy-2-acetylnaphthalene.[12]

Strategy 1: Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination is one of the most efficient and direct methods for producing chiral amines from carbonyl compounds.[13] This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, followed by an enantioselective reduction catalyzed by a transition metal complex bearing a chiral ligand.[14][15]

The success of this method hinges on the catalyst, which must efficiently reduce the C=N bond of the imine intermediate without significantly reducing the C=O bond of the starting ketone.[13] Ruthenium and Iridium-based catalysts are commonly employed for this transformation.[2][14][15]

Caption: Workflow for Asymmetric Reductive Amination (ARA).

Experimental Protocol: Asymmetric Reductive Amination

-

Catalyst Activation: In an inert atmosphere glovebox or using Schlenk techniques, a chiral catalyst system (e.g., a ruthenium precursor and a chiral phosphine ligand) is prepared in a suitable anhydrous solvent (e.g., methanol, 2,2,2-trifluoroethanol).[2][15]

-

Reaction Setup: In a high-pressure reactor, 6-methoxy-2-acetylnaphthalene (1.0 eq), an ammonia source such as ammonium formate or ammonium acetate (excess), and the activated catalyst solution are combined.[2][15]

-

Reduction: The reactor is sealed, purged, and pressurized with a reducing agent, typically hydrogen gas (H₂). The reaction is stirred at a controlled temperature (e.g., 50-100°C) for 12-24 hours.[15] The progress is monitored by TLC or GC.

-

Work-up: After cooling and venting, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure.

-

Purification: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., NaHCO₃) and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine can be further purified by column chromatography or by crystallization of its hydrochloride salt.[3]

-

Analysis: The identity and purity are confirmed using NMR and mass spectrometry, while the enantiomeric excess (ee) is determined by chiral HPLC.[2]

| Catalyst System | Amine Source | Reducing Agent | Solvent | Typical Yield | Typical ee (%) |

| Ru(OAc)₂(C₃-TunePhos) | NH₄OAc | H₂ (50-60 bar) | TFE | >90% | >95% |

| Ir-complex/Phosphoramidite | Alkyl Amines | H₂ | Dioxane | High | >97% |

| Ru-TsDPEN | HCOOH/NEt₃ | HCOOH | Aprotic Solvents | High | >98% |

Strategy 2: Chiral Resolution of Racemic Amine

A classical and robust approach to obtaining a single enantiomer is through the synthesis of a racemic mixture, followed by separation.[4] This method relies on the principle that enantiomers, while having identical physical properties, react with a chiral resolving agent to form diastereomers. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]

Step A: Synthesis of Racemic 1-(6-Methoxy-2-naphthyl)ethanamine

The racemic amine can be prepared via several methods, with the Leuckart reaction being a common choice. This reaction involves the reductive amination of the ketone using formamide or ammonium formate.[4]

Step B: Resolution via Diastereomeric Salt Formation

-

Salt Formation: The racemic amine (1.0 eq) is dissolved in a suitable solvent, typically an alcohol like methanol or ethanol. A solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent is added.[2] The choice of solvent is critical, as it dictates the solubility difference between the two diastereomeric salts.

-

Fractional Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, and subsequently in an ice bath. The less soluble diastereomeric salt—in this case, typically the (R)-amine-L-tartrate salt—will preferentially crystallize out of the solution.[2][4]

-

Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent to remove impurities.

-

Liberation of Free Amine: The isolated diastereomeric salt is suspended in water and treated with a strong base (e.g., 1M NaOH) until the pH is >10. This breaks the salt and liberates the free (R)-amine.[2][4]

-

Extraction and Purification: The free amine is extracted into an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous agent, and concentrated to yield the enantiomerically enriched (R)-1-(6-methoxy-2-naphthyl)ethanamine.[4] The enantiomeric excess should be verified by chiral HPLC.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Strategy 3: Stereospecific Synthesis from (R)-Naproxen

A highly elegant and stereospecific route begins with the enantiomerically pure carboxylic acid, (R)-Naproxen. This approach leverages reactions that convert a carboxylic acid to a primary amine while retaining the configuration of the stereocenter. The Curtius rearrangement is a classic and effective example of such a transformation.[1]

This method is particularly advantageous if (R)-Naproxen is readily available, as it avoids the need for asymmetric catalysis or resolution steps for the amine synthesis itself. The stereochemistry is set by the starting material.

Experimental Protocol: Curtius Rearrangement

-

Acid Chloride Formation: (R)-Naproxen is converted to its corresponding acid chloride, typically by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Azide Formation: The crude acid chloride is then reacted with sodium azide (NaN₃) in a suitable solvent (e.g., acetone/water) to form the acyl azide. This intermediate is often explosive and should be handled with extreme care and used immediately without isolation.

-

Rearrangement: The acyl azide is gently heated in an inert solvent (e.g., toluene). It undergoes rearrangement to form an isocyanate, losing N₂ gas in the process. This step proceeds with retention of stereochemistry.[1]

-

Hydrolysis: The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid (e.g., HCl). This step cleaves the isocyanate to the primary amine and CO₂.[1]

-

Purification: The acidic aqueous layer is washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified with NaOH, and the liberated (R)-amine is extracted with an organic solvent, dried, and concentrated to yield the final product.[1]

Emerging Strategies: Enzymatic Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines.[16] Enzymes operate under mild conditions (neutral pH, room temperature) and often display exquisite chemo-, regio-, and stereoselectivity. For the synthesis of (R)-1-(6-methoxy-2-naphthyl)ethanamine, two enzymatic strategies are particularly relevant:

-

Enzymatic Kinetic Resolution (EKR): A racemic mixture of the amine is subjected to an enzyme (e.g., a lipase) and an acyl donor. The enzyme will selectively acylate one enantiomer (e.g., the S-enantiomer) at a much faster rate, leaving the unreacted (R)-enantiomer in high enantiomeric excess. The acylated and unacylated amines can then be easily separated.[17]

-

Asymmetric Synthesis with Transaminases: A transaminase (TAm) enzyme can catalyze the transfer of an amino group from a donor molecule (like isopropylamine) directly to the ketone precursor (6-methoxy-2-acetylnaphthalene) to produce the chiral amine. By selecting an (R)-selective transaminase, the desired product can be obtained in very high yield and enantiomeric excess (>99%).[16]

Conclusion and Comparative Analysis

The stereoselective synthesis of (R)-1-(6-methoxy-2-naphthyl)ethanamine can be accomplished through several robust methods. The optimal choice depends on the specific requirements of the project.

| Method | Advantages | Disadvantages | Best Suited For |

| Asymmetric Reductive Amination | High efficiency, high enantioselectivity, one-pot procedure. | Requires specialized and often expensive chiral catalysts and ligands; may require high-pressure equipment. | Large-scale industrial synthesis where catalyst cost and process optimization are justified. |

| Chiral Resolution | Utilizes classical, well-understood techniques; robust and reliable. | Inherently limited to a maximum 50% yield for the desired enantiomer; can be labor-intensive. | Laboratory-scale synthesis and when a racemic precursor is easily accessible. |

| From (R)-Naproxen | Fully stereospecific (retention of configuration); avoids resolution or asymmetric steps. | Dependent on the availability and cost of enantiopure (R)-Naproxen; Curtius rearrangement involves hazardous intermediates (azides). | Situations where the specific starting material is readily available and stereochemical integrity is paramount. |

| Enzymatic Methods | Extremely high selectivity (>99% ee); mild, environmentally friendly conditions; high potential for scalability. | Requires screening to find a suitable enzyme; enzyme stability and cost can be factors. | Green chemistry initiatives and pharmaceutical manufacturing where high purity and sustainable processes are prioritized. |

Ultimately, each pathway offers a viable route to this important chiral amine. By understanding the causality behind the experimental choices—from the regioselectivity of the initial acylation to the stereocontrol of the amination—researchers can confidently select and execute a synthesis that meets the highest standards of scientific integrity and efficiency.

References

-

ResearchGate. (n.d.). Asymmetric synthesis of naproxen. Request PDF. [Link]

-

ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. [Link]

-

IS MUNI. (2021). Summary of Lecture Transcripts - Twenty Years of Naproxen Technology. [Link]

- Google Patents. (n.d.). CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene.

-

Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. [Link]

-

Eureka | Patsnap. (n.d.). Novel asymmetric catalytic synthesis method of (S)-naproxen. [Link]

-

University of Liverpool. (2013). Asymmetric Reductive Amination. [Link]

-

Organic Syntheses. (n.d.). 2-Methoxy-6-naphthol. [Link]

-

ResearchGate. (n.d.). Early examples of intramolecular asymmetric reductive amination.... [Link]

-

Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. [Link]

-

ResearchGate. (2025). Preparation of ( R )-1-(2-Naphthyl)ethylamine by Enzymatic Kinetic Resolution with A New Acyl Donor. [Link]

-

National Institutes of Health (NIH). (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

- Google Patents. (n.d.). Novel asymmetric catalytic synthesis method of (S)-naproxen.

-

The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of (S)‐naproxen. [Link]

-

PubChem. (n.d.). (1s)-1-(6-Methoxy(2-naphthyl))ethylamine. [Link]

- Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral Building Blocks Selection - Enamine [enamine.net]

- 6. (Chiral Building Blocks) | BLDpharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. Novel asymmetric catalytic synthesis method of (S)-naproxen - Eureka | Patsnap [eureka.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pcliv.ac.uk [pcliv.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Methoxy-2-naphthyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

1-(6-Methoxy-2-naphthyl)ethanamine, a chiral amine, serves as a critical building block in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a methoxynaphthalene core, is present in a variety of pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation development, and analytical characterization. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound and its hydrochloride salt, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

This compound is a primary amine with a stereocenter at the carbon atom adjacent to the amino group. The presence of the naphthalene ring system and the methoxy group significantly influences its chemical and physical behavior.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₅NO | - |

| Molecular Weight | 201.26 g/mol | PubChem[1] |

| Appearance | Expected: White to off-white solid | BenchChem[2] |

| Melting Point | Not available | - |

| Boiling Point | 341.4 ± 17.0 °C | Predicted |

| pKa (amine) | 9.0 ± 0.29 | Predicted |

| LogP (XLogP3) | 2.6 | Computed by PubChem[1] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₆ClNO | - |

| Molecular Weight | 237.73 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Not available | - |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a crucial factor in drug development, influencing bioavailability and formulation strategies. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Solubility Measurement

-

System Preparation: Prepare saturated solutions of this compound in various solvents of interest (e.g., water, ethanol, methanol, dichloromethane) by adding an excess of the compound to each solvent in separate sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Interpretation: The measured concentration represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of known ionic strength (e.g., 0.15 M KCl).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Caption: Potentiometric Titration Workflow for pKa Determination.

Spectroscopic and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, the methoxy group protons, the methine proton, and the methyl group protons of the ethylamine side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the naphthalene ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential for determining the enantiomeric purity of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While key experimental data for properties such as melting point, boiling point, and solubility are not widely published, this document outlines the standard, validated methodologies for their determination. For researchers and drug development professionals, the application of these protocols will enable a comprehensive characterization of this important chemical entity, facilitating its effective use in the synthesis and development of novel therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15713205, (1s)-1-(6-Methoxy(2-naphthyl))ethylamine. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 1-(6-Methoxy-2-naphthyl)ethanamine

Introduction

1-(6-Methoxy-2-naphthyl)ethanamine is a chiral primary amine of significant interest in medicinal chemistry and drug development. It serves as a key building block in the synthesis of various pharmacologically active molecules. The precise structural elucidation and confirmation of its chemical identity are paramount for its application in pharmaceutical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of organic molecules in solution.[1][2] This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data of this compound.

While a comprehensive, publicly available, and fully assigned experimental dataset for this compound is not readily found in the literature, this guide will present a detailed predicted spectrum based on established NMR principles and data from structurally analogous compounds.[3] This approach, rooted in the foundational principles of NMR spectroscopy, allows for a robust and scientifically sound interpretation of the expected spectral features of the target molecule.

Methodology: Predicting NMR Spectra

The prediction of the ¹H and ¹³C NMR spectra of this compound is based on the analysis of experimental data for closely related compounds, primarily (S)-Naproxen, and an understanding of the influence of the amine substituent on chemical shifts. The underlying principle is that the chemical shift of a nucleus is highly sensitive to its local electronic environment.[4][5] By comparing the known spectra of molecules with the same 6-methoxy-2-naphthyl core, we can confidently assign the signals arising from this part of the molecule and predict the shifts of the ethylamine side chain.

Experimental Protocol for NMR Data Acquisition (General Procedure)

For the acquisition of high-quality NMR data for compounds such as this compound, the following general protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for labile protons like those in an amine group.[6][7]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0.00 ppm for both ¹H and ¹³C NMR.[8]

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[9]

-

¹H NMR Parameters:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

Pulse width: 30-45 degrees.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Typical spectral width: 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[10]

-

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The assignments are based on the analysis of the 6-methoxy-2-naphthyl moiety and the expected chemical shifts for the ethylamine side chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~ 1.4 - 1.6 | Doublet | ~ 6.5 - 7.0 |

| H-2' | ~ 4.1 - 4.3 | Quartet | ~ 6.5 - 7.0 |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet | - |

| -OCH₃ | ~ 3.9 | Singlet | - |

| H-5 | ~ 7.1 - 7.2 | Doublet of Doublets | ~ 8.8, 2.5 |

| H-7 | ~ 7.1 - 7.2 | Doublet | ~ 2.5 |

| H-4 | ~ 7.3 - 7.4 | Doublet of Doublets | ~ 8.5, 1.8 |

| H-1, H-8 | ~ 7.7 - 7.8 | Multiplet | - |

| H-3 | ~ 7.7 - 7.8 | Singlet (broad) | - |

Analysis of the Predicted ¹H NMR Spectrum

The aromatic region of the spectrum is predicted to show a pattern characteristic of a 2,6-disubstituted naphthalene system. The methoxy group at C-6 is an electron-donating group, which will shield the protons on the same ring, particularly the ortho and para protons.

-

Ethylamine Side Chain: The methyl protons (H-1') are expected to appear as a doublet due to coupling with the single methine proton (H-2'). The methine proton, being attached to a carbon bearing an electron-withdrawing amine group and the aromatic ring, will be deshielded and appear as a quartet due to coupling with the three methyl protons.

-

Amine Protons: The protons of the primary amine group (-NH₂) typically appear as a broad singlet.[11] Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[12]

-

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and do not couple with other protons, thus they will appear as a sharp singlet.

-

Naphthalene Ring Protons: The protons on the naphthalene ring will exhibit a complex splitting pattern. H-7, being ortho to the electron-donating methoxy group, is expected to be the most shielded aromatic proton. H-5 will be split by both H-4 and H-8 (meta-coupling). The protons H-1, H-3, and H-8 are generally the most deshielded in a 2-substituted naphthalene system.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum of this compound is summarized in Table 2.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~ 25 |

| C-2' | ~ 50 |

| -OCH₃ | ~ 55 |

| C-7 | ~ 105 |

| C-5 | ~ 119 |

| C-3 | ~ 126 |

| C-4 | ~ 127 |

| C-8 | ~ 128 |

| C-1 | ~ 129 |

| C-4a | ~ 129 |

| C-8a | ~ 134 |

| C-2 | ~ 140 |

| C-6 | ~ 158 |

Analysis of the Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom.

-

Aliphatic Carbons: The methyl carbon (C-1') is expected to have a chemical shift in the typical aliphatic region. The methine carbon (C-2'), being directly attached to the nitrogen atom and the aromatic ring, will be significantly deshielded.

-

Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic chemical shift around 55 ppm.

-

Aromatic Carbons: The carbon atom bearing the methoxy group (C-6) will be the most deshielded among the protonated aromatic carbons due to the deshielding effect of the attached oxygen atom. The quaternary carbons (C-4a, C-8a, and C-2) will have distinct chemical shifts. The chemical shifts of the other aromatic carbons are predicted based on the known substituent effects in naphthalene systems.[13][14]

Visualization of Molecular Structure and NMR Relationships

The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering and the key ¹H-¹H coupling relationships.

Caption: Molecular structure of this compound with atom numbering.

Caption: Key proton-proton (¹H-¹H) coupling interactions.

Conclusion

This technical guide provides a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By leveraging the experimental data of structurally similar compounds and applying fundamental principles of NMR spectroscopy, a comprehensive analysis of the expected chemical shifts, multiplicities, and coupling constants has been presented. The provided information, including the general experimental protocol and visual diagrams, serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development for the identification and structural confirmation of this important chiral amine.

References

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

- Nanney, T. R., & Mahaffy, P. G. (2000). The Prediction of the 13C NMR Signal Positions in Substituted Naphthalenes, Part 2. Spectroscopy Letters, 33(2), 255-271.

- Nanney, T. R., & Mahaffy, P. G. (2000). The Prediction of the 13C NMR Signal Positions in Substituted Naphthalenes, Part 2: The Use of Statistical Substituent Chemical Shift (SSCS) Values. Spectroscopy Letters, 33(2), 255-271.

- Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003). Handbook of Spectroscopy. Wiley-VCH.

- (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.

- (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.

- Gauglitz, G., & Moore, D. (2014). Handbook of spectroscopy. Semantic Scholar.

- (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.

- (n.d.). Handbook of Molecular Spectroscopy: From Radio Waves to Gamma Rays. DOKUMEN.PUB.

- (2017, April 13). Handbook Of Spectroscopy - G. Gauglitz , T. Vo-Dinh.pdf.

- Gauglitz, G., & Vo-Dinh, T. (2014). Handbook of Spectroscopy. Perlego.

- (2025, May 22). Video: NMR Spectroscopy Of Amines. JoVE.

- (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2.

- (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- (n.d.). Structural Elucidation of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine: A Technical Guide. Benchchem.

- (n.d.). Nuclear magnetic resonance spectroscopy. Wikipedia.

- (n.d.).

- (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2.

- (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- (2021, March 24).

- (n.d.). Interpreting. OpenOChem Learn.

- (n.d.). 6.

- (n.d.). 2. Nuclear magnetic resonance spectroscopy. The Royal Society of Chemistry.

- (n.d.). Ethylamine hydrochloride - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- (n.d.). 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum. ChemicalBook.

- (2023, April 28).

- (n.d.). NMR Spectroscopy. MSU chemistry.

- (2025, March 27). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. PMC - NIH.

- (n.d.). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI.

- (n.d.). NMR spectroscopy. BYJU'S.

- (n.d.).

- (n.d.). ¹H NMR spectra of naphthalene measured under different conditions.

- (2019, May 24). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Dove Medical Press.

- (n.d.). Ethylamine(75-04-7) 13C NMR spectrum. ChemicalBook.

- (n.d.). 132951-65-6|(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine. BLDpharm.

- (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- (n.d.). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents.

- (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry.

- (n.d.). 2-Acetyl-6-methoxynaphthalene, CAS No. 3900-45-6. iChemical.

- (2019, May 24).

- (n.d.). Tables For Organic Structure Analysis.

- (n.d.).

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Video: NMR Spectroscopy Of Amines [jove.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 1-(6-Methoxy-2-naphthyl)ethanamine as a Premier Chiral Building Block

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the efficient and stereocontrolled synthesis of these complex molecules. Among these, 1-(6-Methoxy-2-naphthyl)ethanamine stands out as a highly versatile and valuable synthon. This technical guide provides an in-depth exploration of its synthesis, core applications, and the chemical principles that underpin its utility. We will delve into its critical function as a chiral resolving agent for racemic carboxylic acids and its integral role as a precursor in the asymmetric synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably (S)-Naproxen. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols.

Part 1: The Imperative of Chirality in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This stereospecificity dictates that the interaction between a drug molecule and its biological target is highly dependent on the three-dimensional arrangement of its atoms. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1]

This reality has driven regulatory agencies and the pharmaceutical industry to prioritize the development of single-enantiomer drugs. The use of chiral building blocks—enantiomerically pure compounds that can be incorporated into a larger molecular framework—is a cornerstone of modern asymmetric synthesis, allowing for the direct and efficient construction of the desired stereoisomer.[2]

Part 2: Profile of this compound

This compound is a chiral primary amine featuring a rigid naphthalene scaffold and a stereogenic center at the alpha-carbon of the ethylamine side chain. Its structure is intrinsically linked to the NSAID Naproxen, and its primary utility in synthesis stems from this relationship.[1] The methoxy-substituted naphthalene group provides a sterically demanding and electronically defined framework, which is crucial for its effectiveness in inducing stereochemical differentiation.

Physicochemical Properties

A summary of the key physicochemical properties for the amine and its direct synthetic precursor, Naproxen, is presented below.

| Property | (S)-1-(6-Methoxy-2-naphthyl)ethanamine | (S)-Naproxen |

| IUPAC Name | (1S)-1-(6-methoxynaphthalen-2-yl)ethanamine[3] | (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |

| Molecular Formula | C₁₃H₁₅NO[3] | C₁₄H₁₄O₃ |

| Molecular Weight | 201.26 g/mol [3] | 230.26 g/mol |

| Appearance | Varies (often a solid or oil) | White to off-white crystalline solid |

| Key Applications | Chiral Resolving Agent, Synthetic Intermediate[4] | Non-Steroidal Anti-inflammatory Drug (NSAID)[5] |

Part 3: Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical first step for its application. A common and efficient route begins with the commercially available 2-methoxynaphthalene. The overall workflow involves creating the ketone precursor, 2-acetyl-6-methoxynaphthalene, followed by a stereoselective reduction to the chiral alcohol and subsequent conversion to the amine. An alternative, highly stereospecific route utilizes resolved (S)-Naproxen itself as the starting material.[1]

Logical Synthesis Workflow

The following diagram outlines the key transformations in a common synthetic route starting from 2-methoxynaphthalene.

Caption: Key transformations for synthesizing the chiral amine.

Experimental Protocol: Synthesis of the Ketone Precursor

This protocol details the Friedel-Crafts acylation to produce 2-acetyl-6-methoxynaphthalene, a crucial intermediate.[6][7][8]

Materials:

-

2-Methoxynaphthalene

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dry nitrobenzene (solvent)

-

Chloroform

-

Concentrated hydrochloric acid (HCl)

-

Methanol

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, charge 200 mL of dry nitrobenzene. Carefully add 43 g (0.32 mol) of anhydrous AlCl₃ and stir until fully dissolved.[6][7]

-

Addition of Substrate: Add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene to the solution. Cool the stirred mixture to approximately 5°C using an ice bath.

-

Acylation: Add 25 g (0.32 mol) of redistilled acetyl chloride dropwise over 15-20 minutes, ensuring the internal temperature is maintained between 10°C and 13°C.[6]

-

Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. Subsequently, allow the reaction to stand at room temperature for at least 12 hours.[6]

-

Work-up and Quenching: Cool the reaction mixture again in an ice bath. Carefully pour the mixture into a beaker containing 200 g of crushed ice and 100 mL of concentrated HCl with vigorous stirring.[6]

-

Extraction: Transfer the biphasic mixture to a separatory funnel with 50 mL of chloroform. Separate the organic (chloroform-nitrobenzene) layer and wash it with three 100-mL portions of water.[6]

-

Purification: Transfer the organic layer to a 2-L flask for steam distillation to remove the nitrobenzene solvent. After distillation, cool the flask, decant the residual water, and dissolve the solid residue in fresh chloroform.

-

Final Isolation: Dry the chloroform solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude solid from methanol to yield pure, crystalline 2-acetyl-6-methoxynaphthalene.[6]

From this ketone, asymmetric reduction using a chiral catalyst (e.g., a Ru-TsDPEN complex) yields the chiral alcohol, which can then be converted to the amine via methods such as a Mitsunobu reaction followed by reduction, or conversion to a sulfonate ester followed by azide displacement and reduction, which proceeds with inversion of stereochemistry.[7][9]

Part 4: Application as a Chiral Resolving Agent

One of the most powerful and industrially scalable methods for separating enantiomers is classical resolution via diastereomeric salt formation.[10] this compound, particularly the (R)-enantiomer, is a highly effective resolving agent for racemic carboxylic acids, including the important "profen" class of NSAIDs.[4]

Causality of Resolution: The fundamental principle lies in the reaction between a racemic acid (a 1:1 mixture of (R)-Acid and (S)-Acid) and a single enantiomer of the chiral amine, for instance, (R)-Amine. This reaction forms a pair of diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].[4] These diastereomers are not mirror images of each other and thus possess different physicochemical properties, most critically, different solubilities in a given solvent system. This difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation by simple filtration.

Chiral Resolution Workflow

Caption: Workflow for resolving a racemic acid using a chiral amine.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol provides a general methodology for using (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine to resolve racemic ibuprofen.

Materials:

-

Racemic Ibuprofen

-

(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

-

Methanol (or other suitable crystallization solvent)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Diastereomeric Salt Formation: In a flask, dissolve racemic ibuprofen in a suitable volume of warm methanol to ensure complete dissolution. In a separate flask, dissolve an equimolar amount of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine in the same solvent.

-

Crystallization: Slowly add the amine solution to the ibuprofen solution with continuous stirring. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of water and diethyl ether. Acidify the aqueous layer by adding 1 M HCl dropwise until the pH is ~1-2. This breaks the salt, protonating the carboxylic acid and the amine.

-

Extraction and Recovery: Transfer the mixture to a separatory funnel. The enantiomerically enriched ibuprofen will partition into the diethyl ether layer. Separate the layers. The aqueous layer contains the protonated resolving agent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.

-

Recovery of Resolving Agent: Basify the acidic aqueous layer from step 5 with 1 M NaOH to deprotonate the amine. Extract the free amine back into an organic solvent (e.g., diethyl ether), dry the solution, and remove the solvent to recover the resolving agent for reuse.[4]

-

Validation: Confirm the identity and determine the enantiomeric purity (enantiomeric excess, ee) of the resolved acid using techniques such as chiral HPLC and NMR spectroscopy.[4]

Part 5: A Cornerstone in the Asymmetric Synthesis of (S)-Naproxen

The biological activity of the NSAID Naproxen resides almost exclusively in the (S)-enantiomer.[1][6] Therefore, developing efficient asymmetric syntheses to produce (S)-Naproxen directly is a major goal in pharmaceutical manufacturing, avoiding the inherent 50% loss of material in classical resolutions.[5][10]

The chiral alcohol, (S)-1-(6-Methoxy-2-naphthyl)ethanol, is a key precursor to (S)-Naproxen.[9] This alcohol can be synthesized with high enantiopurity via the asymmetric reduction of 2-acetyl-6-methoxynaphthalene, the same intermediate used to synthesize the chiral amine. This shared lineage underscores the central importance of the C₁₃-naphthyl-ethane framework in this area of drug development.

Synthetic Pathway to (S)-Naproxen

Caption: Synthetic connection from a key chiral intermediate to (S)-Naproxen.

Numerous advanced asymmetric strategies have been developed for (S)-Naproxen, including rhodium-catalyzed hydroformylation, cobalt-catalyzed asymmetric hydrogenation, and chiral enolate strategies.[11][12][13] Many of these modern routes still converge on the importance of establishing the stereocenter early, a role perfectly filled by synthons like this compound or its corresponding alcohol.

Part 6: Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is a powerful tool in the arsenal of the synthetic chemist. Its rigid naphthyl backbone and well-defined stereocenter make it exceptionally effective for inducing chirality, both as a resolving agent in classical separations and as a foundational building block in total synthesis. Its direct structural relationship to (S)-Naproxen has cemented its importance in the pharmaceutical industry.

The principles and protocols described herein demonstrate the reliability and effectiveness of this chiral amine. As drug development continues to trend towards more complex and stereochemically dense molecules, the strategic use of proven, high-performance chiral building blocks like this compound will remain indispensable for the efficient and scalable production of next-generation therapeutics.

References

- Google Patents. (n.d.). Novel asymmetric catalytic synthesis method of (S)-naproxen.

-

Jo, W., Kim, H. J., & Baik, M. H. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(4), 995. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of (S)‐naproxen. Retrieved from ResearchGate. [Link]

-

Jo, W., Kim, H. J., & Baik, M. H. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(4), 995. [Link]

-

ResearchGate. (n.d.). Asymmetric hydroformylation strategy for (S)-naproxen synthesis. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of naproxen. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Chiral enolate strategy for (S)-naproxen synthesis. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). (1s)-1-(6-Methoxy(2-naphthyl))ethylamine. Retrieved from PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. (1S)-1-(6-methoxynaphthalen-2-yl)ethan-1-amine | C13H15NO | CID 15713205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the History and Discovery of 1-(6-Methoxy-2-naphthyl)ethanamine as a Resolving Agent

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and application of 1-(6-Methoxy-2-naphthyl)ethanamine as a chiral resolving agent. The narrative delves into its intrinsic connection with the development of the non-steroidal anti-inflammatory drug (NSAID), Naproxen, and elucidates the chemical principles that underpin its efficacy in separating enantiomers. Detailed, field-proven protocols for its synthesis and utilization in chiral resolution are presented, aimed at researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of the methodologies.

Introduction: The Significance of Chirality and the Rise of a Resolving Agent

In the realm of pharmaceutical sciences, the stereochemistry of a molecule is of paramount importance, often dictating its pharmacological activity and toxicological profile. The differential physiological effects of enantiomers have driven the development of robust methods for their separation. One of the most enduring and scalable techniques for obtaining enantiomerically pure compounds is through the process of chiral resolution via the formation of diastereomeric salts.[1] This guide focuses on a particularly effective resolving agent, this compound, whose story is inextricably linked to one of the most successful NSAIDs, Naproxen.[2]

This document will explore the historical context of its discovery, the evolution of its synthesis, the mechanism by which it facilitates enantiomeric separation, and provide detailed protocols for its practical application in a laboratory setting.

Historical Context and Discovery: A Tale Intertwined with Naproxen

The journey of this compound as a resolving agent begins with the development of its corresponding carboxylic acid, Naproxen. First synthesized in the 1960s, it was discovered that the potent anti-inflammatory activity of Naproxen resided exclusively in the (S)-enantiomer, while the (R)-enantiomer exhibited significantly lower therapeutic action and higher toxicity.[2] This critical finding necessitated the development of efficient methods to resolve racemic Naproxen to isolate the desired (S)-enantiomer for therapeutic use.

The industrial production of (S)-Naproxen, which commenced in 1976, initially relied on classical resolution techniques.[2] This process involves the reaction of a racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by methods such as fractional crystallization.[1] It is within this intensive research landscape that this compound likely emerged, not only as a key chiral building block but also as a valuable resolving agent in its own right.[2]

While a singular "discovery" paper for the amine is not readily apparent, its existence is a logical derivative of the extensive stereochemical studies surrounding Naproxen.[2] The development of synthetic routes that could convert carboxylic acids to primary amines with retention of stereochemistry, such as the Curtius and Hofmann rearrangements, provided a direct pathway to optically pure this compound from the readily available enantiomers of Naproxen.[2]

Physicochemical Properties

The efficacy of this compound as a resolving agent is rooted in its specific physicochemical properties. As a chiral primary amine, it possesses a stereocenter that allows for the formation of diastereomeric salts when reacted with a racemic acid. Its basicity enables the formation of stable salts, and the rigid naphthalene backbone influences the crystal packing of these salts, which is a critical factor for successful separation by crystallization.

| Property | (R)-1-(6-Methoxy-2-naphthyl)ethanamine | (S)-1-(6-Methoxy-2-naphthyl)ethanamine |

| Molecular Formula | C₁₃H₁₅NO | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol [3][4] | 201.26 g/mol [3] |

| CAS Number | 132951-65-6[4] | 132951-64-5[3] |

| IUPAC Name | (1R)-1-(6-methoxynaphthalen-2-yl)ethan-1-amine[4] | (1S)-1-(6-methoxynaphthalen-2-yl)ethanamine[3] |

| Appearance | Expected to be a white to off-white solid[4] | Not specified |

| XLogP3 | 2.6[3] | 2.6[3] |

Synthesis of this compound: From Precursor to Resolving Agent

The synthesis of enantiomerically pure this compound can be approached through several routes. A common and efficient strategy involves the stereospecific conversion of the corresponding enantiomer of Naproxen.

The Curtius Rearrangement: A Stereospecific Transformation

The Curtius rearrangement is a powerful method for converting a carboxylic acid into a primary amine with retention of configuration.[5][6] This makes it an ideal choice for synthesizing (R)-1-(6-Methoxy-2-naphthyl)ethanamine from (R)-Naproxen. The reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be subsequently hydrolyzed to the desired amine.[5]

Experimental Protocol: Synthesis of (R)-1-(6-Methoxy-2-naphthyl)ethanamine from (R)-Naproxen via Curtius Rearrangement

This protocol is adapted from established methodologies for the Curtius rearrangement.[5]

Materials:

-

(R)-Naproxen

-

Toluene

-

Triethylamine (Et₃N)

-

Diphenylphosphoryl azide (DPPA)

-

Allyl alcohol

-

4-Dimethylaminopyridine (DMAP)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Azide Formation and Rearrangement: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (R)-Naproxen (1.0 eq) in toluene.

-

Add triethylamine (3.0 eq) and diphenylphosphoryl azide (1.5 eq) to the stirred solution at room temperature.

-

After stirring for 30 minutes, heat the mixture to reflux for 2 hours. This will facilitate the formation of the acyl azide and its subsequent rearrangement to the isocyanate.

-

Cool the reaction mixture to room temperature.

-

Isocyanate Trapping: Add allyl alcohol (10.0 eq) and a catalytic amount of DMAP (0.2 eq) to the solution.

-

Heat the mixture at 95 °C for 14 hours to form the corresponding carbamate.

-

Hydrolysis to the Amine: After cooling, the carbamate is hydrolyzed to the free amine. This can be achieved by heating with a strong acid (e.g., HCl) followed by neutralization with a base (e.g., NaOH).

-

Work-up and Purification: Extract the amine into an organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or by crystallization of its hydrochloride salt.

Caption: Synthetic pathway from (R)-Naproxen to (R)-1-(6-Methoxy-2-naphthyl)ethanamine.

Mechanism of Chiral Resolution: The Formation of Diastereomeric Salts

The fundamental principle behind the use of this compound as a resolving agent lies in the formation of diastereomeric salts.[1] When a racemic mixture of a carboxylic acid, for instance, a profen like ibuprofen, is reacted with a single enantiomer of the chiral amine, two diastereomeric salts are formed.

These diastereomers are not mirror images of each other and, consequently, have different physicochemical properties, most notably their solubility in a given solvent.[1] This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize out of the solution, while the other remains in the mother liquor.

The efficiency of the resolution is highly dependent on the degree of chiral recognition between the resolving agent and the enantiomers of the racemic compound. This recognition is governed by a complex interplay of intermolecular forces within the crystal lattice of the diastereomeric salts, including hydrogen bonding, ionic interactions, and van der Waals forces.[7][8] The specific three-dimensional arrangement of the molecules in the crystal structure determines which diastereomer is less soluble and therefore crystallizes out.[7][8]

Caption: General workflow for chiral resolution using diastereomeric salt formation.

Application in Chiral Resolution: A Protocol for Profens

This compound has proven to be a highly effective resolving agent for racemic 2-arylpropionic acids, a class of NSAIDs commonly known as "profens".[9] The following is a representative protocol for the resolution of racemic ibuprofen.

Experimental Protocol: Chiral Resolution of Racemic Ibuprofen using (R)-1-(6-Methoxy-2-naphthyl)ethanamine

This protocol is adapted from established procedures for the resolution of racemic profens.[9]

Materials:

-

Racemic ibuprofen

-

(R)-1-(6-Methoxy-2-naphthyl)ethanamine

-

Methanol (or other suitable solvent such as ethanol or isopropanol)

-

Hydrochloric acid (e.g., 1 M HCl)

-

Sodium hydroxide (e.g., 1 M NaOH)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

In a flask, dissolve racemic ibuprofen (1 equivalent) in a suitable solvent (e.g., methanol) with gentle heating to ensure complete dissolution.

-

In a separate flask, dissolve an equimolar amount of (R)-1-(6-Methoxy-2-naphthyl)ethanamine in the same solvent.

-

Slowly add the amine solution to the ibuprofen solution with constant stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature.

-

If crystallization does not occur, place the flask in an ice bath to induce the precipitation of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomeric salt.

-

-

Regeneration of the Enriched Ibuprofen Enantiomer:

-

Suspend the collected crystals in water.

-

Add an aqueous solution of hydrochloric acid to protonate the carboxylic acid and liberate the free amine.

-

Extract the enriched ibuprofen enantiomer with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved ibuprofen.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the extraction can be basified with a strong base (e.g., NaOH) to deprotonate the amine.

-